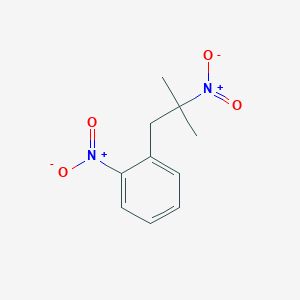
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine is a compound that features a thiazole ring fused with an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine typically involves the formation of the thiazole ring followed by its attachment to the indazole structure. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions under acidic or basic conditions.
Coupling Reactions: The thiazole ring can be coupled with an indazole derivative using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or indazole rings.
Aplicaciones Científicas De Investigación
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antiviral, or anticancer activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole and indazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5-Dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- N-(4,5-Dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine is unique due to the combination of the thiazole and indazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials.
Propiedades
Número CAS |
64166-82-1 |
|---|---|
Fórmula molecular |
C10H10N4S |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
N-(1H-indazol-7-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4S/c1-2-7-6-12-14-9(7)8(3-1)13-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,13)(H,12,14) |
Clave InChI |
UKTVQDFDJWQOOD-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NC2=CC=CC3=C2NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


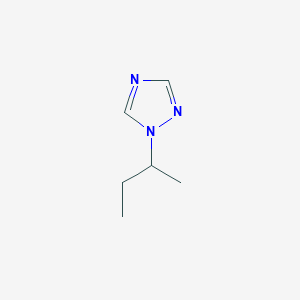
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
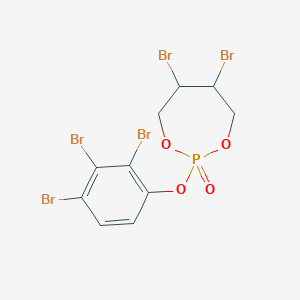

![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
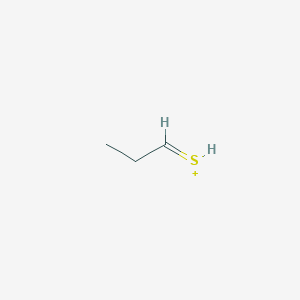
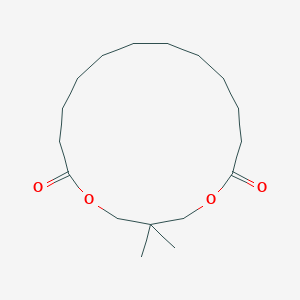


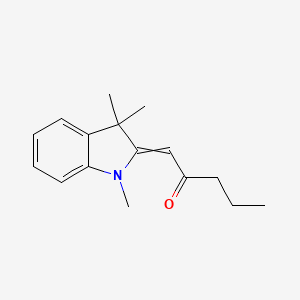
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
